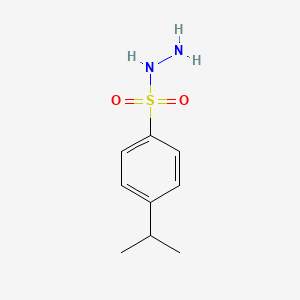

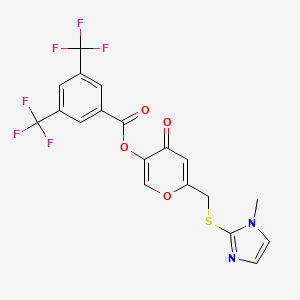

![molecular formula C13H17BN2O3 B2771148 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine CAS No. 2377608-60-9](/img/structure/B2771148.png)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]isoxazol-3-amine with a tetramethyl dioxaborolane group attached. This group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]isoxazol-3-amine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached .Chemical Reactions Analysis

The tetramethyl dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . It can also be used in the synthesis of conjugated copolymers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other compounds with a tetramethyl dioxaborolane group .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural analysis of boric acid ester intermediates with benzene rings, including derivatives similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine, have been a significant focus of scientific research. These compounds are synthesized through a series of substitution reactions and their structures confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate their molecular structures, indicating a consistency with crystal structures determined by X-ray diffraction. Additionally, studies on their molecular electrostatic potential and frontier molecular orbitals provide insight into their physicochemical properties (Huang et al., 2021).

Applications in Oxidative Stress Mitigation

Prochelators containing this compound frameworks have shown promise in mitigating oxidative stress. These prochelators, upon activation by hydrogen peroxide, convert into hexadentate ligands capable of chelating metal ions, thereby preventing metal-induced hydroxyl radical generation. This mechanism suggests potential applications in biological contexts for preventing oxidative damage (Leed et al., 2011).

Enhancing Sensing Performance for Peroxide-Based Explosives

The modification of boron ester groups, akin to those in this compound, has been explored to develop sensitive probes for hydrogen peroxide vapor detection. By introducing specific functional groups, these modified boron esters exhibit fast deboronation velocity in the presence of H2O2 vapor, significantly enhancing the sensing performance and lowering the detection limits. This research highlights the potential use of these compounds in the detection of peroxide-based explosives, a critical area in security and environmental monitoring (Fu et al., 2016).

Pharmaceutical and Therapeutic Research

The structural motif of this compound has been utilized in the synthesis of compounds with potential pharmaceutical applications. Research includes the development of novel anti-inflammatory and antimicrobial agents, where derivatives exhibit promising activity against various pathogens and inflammatory conditions. This demonstrates the versatility of the chemical structure in contributing to the development of new therapeutic agents (Kumara et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it is involved in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes . These reactions can lead to the formation of new compounds with potential biological activity.

Pharmacokinetics

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to have specific physical and chemical properties, such as a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties can influence the compound’s bioavailability.

Result of Action

The reactions it participates in, such as borylation and hydroboration, can lead to the formation of new compounds with potential biological activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the storage temperature of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C , suggesting that temperature can affect the stability of the compound. Other factors, such as pH and the presence of other substances, may also influence its action.

Propriétés

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZZUDXADYFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea](/img/structure/B2771066.png)

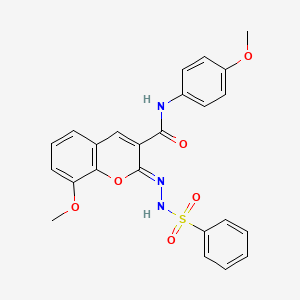

![Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2771067.png)

![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)

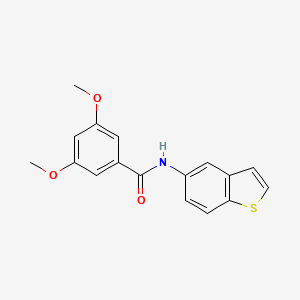

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)

![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)

![2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2771081.png)

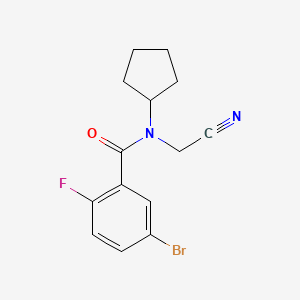

![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)